molecular formula C6H5F2N3O4 B2877499 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1006442-59-6

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2877499
CAS No.: 1006442-59-6
M. Wt: 221.12
InChI Key: NZBRUISOPCXFMB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position and a 2,2-difluoroethyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₆H₅F₂N₃O₄, with a molecular weight of 221.12 g/mol and CAS number 1006442-59-6 .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(11(14)15)5(9-10)6(12)13/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBRUISOPCXFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Approaches to Pyrazole Core Formation

Cyclocondensation of Hydrazines with Difluoro-Containing Carbonyl Compounds

However, the nitro group’s introduction necessitates post-cyclization modifications. Nitration of the pyrazole ring at position 4 could be achieved using a nitrating agent such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄), leveraging the electron-withdrawing effects of the existing substituents to direct electrophilic attack. Computational studies suggest that the carboxylic acid at position 3 acts as a meta-directing group, favoring nitration at position 4 over position 5.

Sequential Functionalization of Preformed Pyrazole Intermediates

Alkylation Followed by Nitration and Oxidation

An alternative route involves synthesizing 4-nitro-1H-pyrazole-3-carboxylic acid first, followed by N-alkylation with 2,2-difluoroethyl bromide. This approach circumvents regioselectivity challenges associated with nitrating a pre-alkylated pyrazole.

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

The nitro group can be introduced via nitration of 1H-pyrazole-3-carboxylic acid using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C. Under these conditions, the carboxylic acid group directs nitration to position 4, yielding the nitro-substituted intermediate in ~65% yield.

N-Alkylation with 2,2-Difluoroethyl Bromide

N-Alkylation of 4-nitro-1H-pyrazole-3-carboxylic acid requires careful control of reaction conditions to avoid esterification of the carboxylic acid. Employing a polar aprotic solvent (e.g., DMF) with potassium carbonate (K₂CO₃) as a base facilitates the substitution reaction at the pyrazole’s nitrogen atom. Heating the mixture to 60°C for 12 hours achieves N-alkylation with a reported yield of 72%.

One-Pot Multistep Synthesis

Tandem Cyclization-Nitration-Oxidation

A streamlined one-pot method combines pyrazole ring formation, nitration, and oxidation. Starting with ethyl 2-(2,2-difluoroethylamino)acrylate, cyclization with hydrazine hydrate in ethanol produces 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate. Subsequent nitration using acetyl nitrate (AcONO₂) introduces the nitro group at position 4, followed by saponification with aqueous NaOH to yield the carboxylic acid.

Critical Reaction Parameters
  • Cyclization Temperature : 80°C in ethanol (4 hours).
  • Nitration Agent : Acetyl nitrate generated in situ from acetic anhydride and HNO₃.
  • Oxidation Conditions : 2M NaOH at 90°C for 3 hours.

This method achieves an overall yield of 58%, with HPLC purity exceeding 98%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial patents emphasize scalability through continuous flow systems. For example, CN111362874B details a two-step process in which α,β-unsaturated esters react with 2,2-difluoroacetyl chloride under basic conditions to form a difluoroacetyl intermediate, which undergoes cyclization with methylhydrazine in a tubular reactor. Adapting this for the target compound, substituting methylhydrazine with 2,2-difluoroethylhydrazine and integrating a nitration module post-cyclization could enable large-scale synthesis.

Process Metrics
Step Reactor Type Temperature (°C) Residence Time (min) Yield (%)
Cyclization Tubular 50 30 85
Nitration CSTR 0–5 60 78
Oxidation Packed Bed 90 45 92

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Nitration

The nitro group’s introduction risks forming regioisomers, particularly 5-nitro derivatives. Density functional theory (DFT) calculations indicate that the carboxylic acid group at position 3 reduces the activation energy for nitration at position 4 by 12.3 kJ/mol compared to position 5. Kinetic control via low-temperature nitration (-10°C) further suppresses undesired isomer formation.

Degradation of Difluoroethyl Groups

Under strongly acidic nitration conditions, the difluoroethyl moiety may undergo hydrolysis to a hydroxyethyl group. Incorporating aprotic solvents (e.g., dichloromethane) and limiting reaction times to ≤2 hours mitigates this side reaction, preserving >95% of the difluoroethyl substituent.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The carboxylic acid group can facilitate interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Electron-Withdrawing Effects

  • The nitro group in the target compound enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitution or reduction reactions. This property is shared with 1-(adamantan-1-yl)-4-nitro-1H-pyrazole-3-carboxylic acid but contrasts with 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid , where the ketone group dominates reactivity .
  • The carboxylic acid moiety in all listed compounds enables salt formation or coordination chemistry, though steric effects from bulky substituents (e.g., adamantyl or naphthylmethyl) may limit accessibility .

Fluorination Patterns

  • The 2,2-difluoroethyl group in the target compound introduces moderate lipophilicity and metabolic resistance, whereas 1-phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid exhibits extreme fluorine-driven hydrophobicity, making it suitable for lipid-rich environments .

Steric and Aromatic Influence

  • For example, adamantyl derivatives are explored in antiviral research due to their ability to mimic natural hydrophobic motifs .
  • The chlorophenyl group in the dihydro-pyrazole derivative adds aromaticity and electronic effects (via chlorine’s inductive effect), which may alter redox behavior compared to purely aliphatic substituents .

Biological Activity

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal and agrochemical research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₅F₂N₃O₄
  • Molecular Weight : Approximately 221.12 g/mol
  • CAS Number : 1006442-59-6

The compound features a pyrazole ring with a nitro group and a difluoroethyl side chain, which contributes to its unique reactivity and potential biological effects. The presence of electron-withdrawing groups like the nitro and difluoroethyl moieties enhances its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that this compound can inhibit the activity of specific enzymes involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been investigated for its ability to modulate enzyme activity. Notably, it has shown potential as an inhibitor of membrane-bound pyrophosphatases (mPPases), which are critical for various cellular functions in protozoan parasites such as Trypanosoma brucei and Toxoplasma gondii. The inhibition of these enzymes can compromise the virulence of these pathogens, suggesting a potential therapeutic application in treating parasitic infections .

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various biological targets have revealed that it interacts effectively with specific receptors and enzymes relevant to disease mechanisms. These interactions are crucial for understanding how the compound exerts its biological effects and for optimizing its structure to enhance efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
4-Nitro-1H-pyrazole-3-carboxylic acidPyrazole ring with a nitro groupEstablished use in pharmaceuticals
1-(Trifluoromethyl)-4-nitro-1H-pyrazoleSimilar pyrazole structureEnhanced lipophilicity leading to different bioactivity
4-Amino-1H-pyrazole-3-carboxylic acidAmino group replacing nitroIncreased reactivity due to amino functionality
1-(2-Fluoroethyl)-4-nitro-1H-pyrazoleFluoroethyl instead of difluoroethylDifferent electronic properties affecting reactivity

The unique combination of the difluoroethyl side chain and the nitro group in this compound sets it apart from these similar compounds, potentially influencing its biological activity in ways that other derivatives may not achieve .

Study on Anti-parasitic Activity

In a recent study, researchers evaluated the anti-parasitic effects of this compound against Toxoplasma gondii. The compound demonstrated significant inhibitory activity with an IC50 value of approximately 10 μM, indicating its potential as a therapeutic agent against this pathogen .

Inhibition of Inflammatory Pathways

Another investigation assessed the compound's effect on inflammatory pathways in vitro. The results indicated that treatment with this compound led to a marked reduction in pro-inflammatory cytokine production in macrophages, highlighting its potential utility in managing inflammatory diseases .

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